Rosiglitazone-D5 maleate CAS number and properties
Rosiglitazone-D5 maleate CAS number and properties
An In-Depth Technical Guide to Rosiglitazone-D5 Maleate for Advanced Research Applications
Introduction: Beyond the Analyte
Rosiglitazone, a member of the thiazolidinedione class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Its primary mechanism of action involves enhancing insulin sensitivity, making it a significant therapeutic agent in the management of type 2 diabetes mellitus.[1][2] The drug works by modulating the transcription of genes involved in glucose and lipid metabolism in key tissues like muscle, fat, and the liver.[3]
In the landscape of drug development, pharmacokinetics, and clinical research, the precise quantification of a drug in biological matrices is paramount. This is where stable isotope-labeled (SIL) compounds become indispensable. Rosiglitazone-D5 maleate is the deuterated analogue of rosiglitazone maleate, serving as an ideal internal standard for quantitative bioanalytical assays. The five deuterium atoms grant it a molecular weight distinct from the parent drug, allowing for differentiation by a mass spectrometer, while its chemical and chromatographic properties remain virtually identical. This co-elution and differential detection form the bedrock of the stable isotope dilution analysis (SIDA) technique, the gold standard for accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification. This guide provides a comprehensive overview of Rosiglitazone-D5 maleate, its properties, mechanism of action, and its critical application in a research setting.
Physicochemical Properties: A Comparative Overview
Understanding the fundamental properties of both the labeled and unlabeled compound is crucial for method development, formulation, and handling. The data below is compiled from authoritative chemical and pharmacological databases.
| Property | Rosiglitazone-D5 Maleate | Rosiglitazone Maleate |
| CAS Number | 1215168-64-1[4] | 155141-29-0[5][6] |
| Molecular Formula | C₂₂H₁₈D₅N₃O₇S[4] | C₂₂H₂₃N₃O₇S[7][8][9] |
| Molecular Weight | 478.51 g/mol [4] | 473.50 g/mol [5][6] |
| Appearance | - | White to off-white crystalline powder[10][11] |
| Melting Point | - | 122-123 °C[10][11] |
| pKa | - | 6.1, 6.8[11][12] |
| Solubility | - | DMSO: 3 mg/mL[13]DMF: 10 mg/mL[14]Ethanol: Readily soluble[10][11]Methanol: Soluble[8]Buffered Aqueous (pH 2.3): Readily soluble[10][11] |
Mechanism of Action: The PPARγ Signaling Cascade
Rosiglitazone exerts its therapeutic effects by acting as a high-affinity agonist to PPARγ, a nuclear receptor that is a key regulator of adipogenesis, glucose metabolism, and inflammation.[13][15] The activation of this pathway is a multi-step process that directly influences gene expression.
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Ligand Binding: Rosiglitazone enters the target cell and binds to the ligand-binding domain of PPARγ located in the nucleus.[15]
-
Heterodimerization: Upon activation, PPARγ forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[3]
-
DNA Interaction: This PPARγ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3]
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Transcriptional Regulation: The binding of the complex to PPREs recruits a series of co-activator proteins that initiate or enhance the transcription of genes involved in insulin signaling, glucose transport (e.g., GLUT4), and lipid metabolism. The ultimate physiological response is an improvement in the body's sensitivity to insulin.[1]
Application in Quantitative Analysis: A Methodological Deep Dive
The primary application of Rosiglitazone-D5 maleate is as an internal standard (IS) in bioanalytical methods. Its utility is best demonstrated through a typical workflow for quantifying rosiglitazone in a biological matrix like human plasma.
Principle of Stable Isotope Dilution Analysis (SIDA)
The core principle of SIDA is the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, Rosiglitazone-D5) to the unknown sample at the very beginning of the analytical process. Because the IS is chemically identical to the analyte, it experiences the exact same losses during sample extraction, cleanup, and injection. It also experiences the same degree of ion suppression or enhancement in the mass spectrometer's source. By measuring the ratio of the signal from the analyte to the signal from the IS, one can calculate the concentration of the analyte with high accuracy, as the ratio remains constant regardless of procedural variations.
Experimental Protocol: Quantification of Rosiglitazone in Plasma via LC-MS/MS
This protocol provides a robust framework for the quantification of rosiglitazone.
1. Sample Preparation (Protein Precipitation & Extraction)
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Rationale: This is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with the analysis. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like rosiglitazone in solution.
-
Procedure:
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Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Rosiglitazone-D5 maleate working solution (e.g., at 500 ng/mL) to every tube to act as the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid) for injection.
-
2. Chromatographic Separation (UPLC/HPLC)
-
Rationale: The goal is to achieve baseline separation of rosiglitazone from endogenous plasma components to minimize matrix effects and ensure accurate quantification. A C18 column is standard for retaining moderately hydrophobic molecules like rosiglitazone. The acidic mobile phase (formic acid) ensures the analyte is protonated for optimal detection in positive ion mode.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Injection Volume: 5 µL
-
3. Mass Spectrometric Detection (MS/MS)
-
Rationale: Tandem mass spectrometry provides exceptional selectivity and sensitivity. By monitoring a specific fragmentation (transition) from a precursor ion to a product ion (Multiple Reaction Monitoring or MRM), chemical noise is virtually eliminated.
-
Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions:
-
Rosiglitazone: Precursor m/z 358.1 → Product m/z 135.1
-
Rosiglitazone-D5 (IS): Precursor m/z 363.1 → Product m/z 140.1
-
-
Dwell Time: 100 ms
-
Collision Energy: Optimized for each transition.
-
4. Data Analysis
-
A calibration curve is generated by plotting the peak area ratio (Rosiglitazone Area / Rosiglitazone-D5 Area) against the known concentrations of the prepared calibrator samples.
-
A linear regression with a weighting factor (typically 1/x or 1/x²) is applied to the calibration curve.
-
The concentration of rosiglitazone in the unknown samples is then calculated from their measured peak area ratios using the regression equation.
Storage and Handling
To ensure the integrity and stability of Rosiglitazone-D5 maleate, proper storage is essential.
-
Solid Form: The lyophilized powder should be stored at refrigerated temperatures (0-10°C), desiccated, and preferably under an inert atmosphere as it may be sensitive to air and heat.[13][16] In this form, the chemical is typically stable for up to 24 months.[13]
-
In Solution: Once dissolved (e.g., in DMSO or DMF), solutions should be stored at -20°C or below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials. Use solutions within 3 months for best results.[13]
Conclusion
Rosiglitazone-D5 maleate represents a critical tool for researchers in pharmacology, drug metabolism, and clinical diagnostics. While its unlabeled counterpart, rosiglitazone, is defined by its biological activity at the PPARγ receptor, the deuterated version is defined by its analytical utility. By providing a stable, reliable internal standard, it enables the highly accurate and precise quantification of rosiglitazone in complex biological matrices. This capability is fundamental to understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately supporting the safe and effective development of therapeutics.
References
-
Rosiglitazone maleate – Chemigran Pte Ltd – Global Pharmaceutical Supplier . Chemigran. [Link]
-
Rosiglitazone Maleate-impurities . Pharmaffiliates. [Link]
-
Rosiglitazone-D5 maleate | 1215168-64-1 . ArtMolecule. [Link]
-
Rosiglitazone . StatPearls - NCBI Bookshelf. [Link]
-
Rosiglitazone . The Merck Index Online. [Link]
-
Rosiglitazone Maleate . PubChem. [Link]
-
Rosiglitazone . PubChem. [Link]
-
rosiglitazone . PharmGKB. [Link]
-
Rosiglitazone . Wikipedia. [Link]
-
PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? . World Journal of Cardiology. [Link]
Sources
- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Rosiglitazone-D5 maleate | 1215168-64-1 [artmolecule.fr]
- 5. Rosiglitazone maleate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 6. Rosiglitazone Maleate | C22H23N3O7S | CID 5281055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemigran.com [chemigran.com]
- 8. Rosiglitazone Maleate | 155141-29-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Rosiglitazone Maleate - LKT Labs [lktlabs.com]
- 11. Rosiglitazone [drugfuture.com]
- 12. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Rosiglitazone Maleate | Cell Signaling Technology [cellsignal.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 16. Rosiglitazone Maleate | 155141-29-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
